
Introduction: Understanding N-ethyl-N-
methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: N-ethyl-N-methylformamide

Cat. No.: B1583216 Get Quote

N-ethyl-N-methylformamide (CAS No. 28860-25-5) is a tertiary amide with the molecular

formula C₄H₉NO.[1][2] As a polar aprotic solvent, it serves as a valuable model compound in

scientific research, particularly for studying the conformational preferences of peptide bonds,

which is fundamental to understanding protein structure.[3] Its structure, featuring both ethyl

and methyl groups on the nitrogen atom of a formamide functional group, gives rise to distinct

spectroscopic signatures that are crucial for its identification and characterization.[4] This guide

provides a comprehensive analysis of the key spectroscopic data for N-ethyl-N-
methylformamide, offering field-proven insights into data acquisition and interpretation for

researchers in organic synthesis and drug development.

Molecular and Physical Properties:

Molecular Formula: C₄H₉NO[1][2]

Molecular Weight: 87.12 g/mol [1][3]

Boiling Point: 163.7°C at 760 mmHg[1][3]

Density: 0.878 g/cm³[1][3]

IUPAC Name: N-ethyl-N-methylformamide[2]
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Infrared (IR) Spectroscopy: Probing Functional
Groups
Expertise & Experience: The 'Why' of IR Analysis Infrared spectroscopy is a cornerstone

technique for identifying functional groups. For N-ethyl-N-methylformamide, IR analysis is

primarily used to confirm the presence of the critical amide carbonyl group (C=O). The position

and intensity of this absorption band are sensitive to the molecule's electronic environment.

Unlike primary or secondary amides, N-ethyl-N-methylformamide lacks an N-H bond,

meaning the characteristic N-H stretching and bending vibrations will be absent from its

spectrum. This absence is a key confirmatory data point.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum A standard protocol for obtaining

a high-quality IR spectrum of a liquid sample like N-ethyl-N-methylformamide involves using

an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FTIR)

spectrometer.

Instrument Preparation: Ensure the FTIR spectrometer is purged and a fresh background

scan is collected to subtract atmospheric H₂O and CO₂ signals.

Sample Application: Place a single drop of neat N-ethyl-N-methylformamide liquid directly

onto the ATR crystal (typically diamond or germanium).

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Processing: Perform an ATR correction and baseline correction using the spectrometer's

software to ensure accurate peak positions and intensities.

Causality Insight: Using the neat liquid with an ATR accessory is preferred over traditional salt

plates (NaCl) as it minimizes sample preparation, eliminates interference from solvents, and

provides excellent sample-to-sample reproducibility.

Data Interpretation and Analysis The IR spectrum is dominated by a few key absorptions. The

most diagnostic feature is the intense carbonyl (C=O) stretch.
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C=O Stretch (Amide I Band): A strong, sharp absorption is expected in the region of 1650-

1680 cm⁻¹. This is characteristic of a tertiary amide carbonyl group.

C-N Stretch: A medium intensity band is expected around 1400-1450 cm⁻¹, corresponding to

the stretching vibration of the carbon-nitrogen bond.

C-H Aliphatic Stretches: Multiple bands will be observed between 2850-3000 cm⁻¹ due to the

C-H stretching vibrations within the ethyl and methyl groups.

Data Summary: IR Spectroscopy

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Expected Intensity

~2850-3000 C-H Stretch -CH₃, -CH₂- Medium to Strong

~1650-1680 C=O Stretch (Amide I) Formamide (tertiary) Strong, Sharp

| ~1400-1450 | C-N Stretch | N-Alkyl | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating Molecular Structure
Expertise & Experience: The Power of NMR for Isomer and Conformer Analysis NMR

spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen

framework. A critical feature of amides is the restricted rotation around the C-N bond due to p-

orbital overlap, which imparts partial double-bond character. This can lead to the presence of

syn and anti conformers, which may be distinguishable on the NMR timescale. Theoretical

studies have investigated these conformational preferences and their effect on NMR chemical

shifts for N-ethyl-N-methylformamide.

Workflow for NMR Spectroscopic Analysis
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Sample Preparation

Data Acquisition

Data Processing & Interpretation

Dissolve ~10-20 mg of
N-ethyl-N-methylformamide

in ~0.6 mL of CDCl₃

Add Tetramethylsilane (TMS)
as internal standard (0 ppm)

Transfer to
NMR tube

Insert sample into
NMR spectrometer

(e.g., 400 MHz)

Lock, Tune, and Shim

Acquire ¹H Spectrum Acquire ¹³C Spectrum

Fourier Transform
and Phase Correction

Integrate ¹H peaks

Assign signals based on
chemical shift, multiplicity,

and integration

Correlate ¹H and ¹³C data

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
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¹H NMR Spectroscopy
Experimental Protocol

Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice as it is an excellent

solvent for amides and its residual solvent peak is well-separated from the analyte signals.

Sample Preparation: Prepare a solution of approximately 10-20 mg of N-ethyl-N-
methylformamide in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an

internal reference.

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Due to the

potential for conformers, running the experiment at different temperatures (e.g., room

temperature and 60°C) can be informative to observe any coalescence of signals.

Data Interpretation and Analysis The ¹H NMR spectrum will show signals corresponding to the

formyl proton, the N-ethyl group, and the N-methyl group. The presence of syn and anti

conformers may lead to a doubling of some signals.

Formyl Proton (-CHO): A singlet is expected around δ 8.0-8.2 ppm. This downfield shift is

due to the deshielding effect of the adjacent carbonyl group.

N-Ethyl Group (-N-CH₂-CH₃):

A quartet around δ 3.2-3.4 ppm corresponding to the methylene protons (-CH₂-). The

splitting into a quartet is due to coupling with the adjacent methyl protons.

A triplet around δ 1.1-1.3 ppm corresponding to the methyl protons (-CH₃). The splitting

into a triplet is due to coupling with the adjacent methylene protons.

N-Methyl Group (-N-CH₃): A singlet is expected around δ 2.8-3.0 ppm.

Trustworthiness Note: Unlike secondary amides, there is no N-H proton, so no signal will be

observed in the typical amide region of δ 5-8 ppm that would exchange with D₂O.

¹³C NMR Spectroscopy
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Experimental Protocol The same sample prepared for ¹H NMR can be used. A standard proton-

decoupled ¹³C NMR experiment is performed, which results in a spectrum of singlets for each

unique carbon atom.

Data Interpretation and Analysis The spectrum will show four distinct signals corresponding to

the four carbon atoms in the molecule.

Carbonyl Carbon (-C=O): The carbonyl carbon is the most deshielded and will appear far

downfield, typically around δ 163-166 ppm.[3]

N-Methylene Carbon (-N-CH₂-): This carbon from the ethyl group will appear around δ 40-45

ppm.

N-Methyl Carbon (-N-CH₃): This methyl carbon will appear around δ 30-35 ppm.

Ethyl Methyl Carbon (-CH₂-CH₃): The terminal methyl carbon of the ethyl group is the most

shielded and will appear furthest upfield, around δ 12-15 ppm.

Data Summary: NMR Spectroscopy

Nucleus Group Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity

¹H Formyl (-CHO) 8.0 - 8.2 Singlet

¹H Methylene (-N-CH₂-) 3.2 - 3.4 Quartet

¹H N-Methyl (-N-CH₃) 2.8 - 3.0 Singlet

¹H Ethyl Methyl (-CH₃) 1.1 - 1.3 Triplet

¹³C Carbonyl (-C=O) 163 - 166 Singlet

¹³C Methylene (-N-CH₂-) 40 - 45 Singlet

¹³C N-Methyl (-N-CH₃) 30 - 35 Singlet

| ¹³C | Ethyl Methyl (-CH₃) | 12 - 15 | Singlet |
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Expertise & Experience: Confirming Identity and Structure Mass spectrometry is a powerful

analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For N-ethyl-N-
methylformamide, it serves two primary purposes: confirming the molecular weight and

providing structural information through analysis of fragmentation patterns. The presence of

one nitrogen atom dictates that the molecule will have an odd nominal molecular weight,

consistent with the Nitrogen Rule.[5]

Experimental Protocol: GC-MS for a Volatile Liquid Given its volatility (boiling point 163.7°C),

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal

method.[2]

Sample Preparation: Prepare a dilute solution of N-ethyl-N-methylformamide (e.g., 100

ppm) in a volatile solvent like dichloromethane or methanol.

GC Separation: Inject 1 µL of the solution into a GC equipped with a standard non-polar

column (e.g., DB-5ms). Use a temperature program that ramps from ~50°C to ~250°C to

ensure proper elution.

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

Mass Analysis: Scan a mass range from m/z 35 to 200 to capture the molecular ion and all

relevant fragments.

Causality Insight: EI is a hard ionization technique that induces reproducible fragmentation,

creating a characteristic "fingerprint" mass spectrum that is highly valuable for structural

elucidation and library matching.

Primary Fragmentation Pathways in EI-MS
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[C₄H₉NO]⁺˙
m/z = 87

(Molecular Ion)

[C₃H₆NO]⁺
m/z = 72

- •CH₃

[C₂H₅N(CH₃)]⁺˙
m/z = 58

- •CHO
(α-cleavage)

[CH₂N(CH₃)]⁺
m/z = 44

- •CH₃

Click to download full resolution via product page

Caption: Proposed major fragmentation pathways for N-ethyl-N-methylformamide under

Electron Ionization (EI).

Data Interpretation and Analysis The EI mass spectrum will display a molecular ion peak and

several key fragment ions.

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule will appear at m/z = 87.

Its presence confirms the molecular weight of the compound.

[M - CH₃]⁺ Peak: Loss of a methyl radical from the N-methyl group results in a fragment at

m/z = 72.

[M - CHO]⁺ Peak: A very common fragmentation pathway for amides is the alpha-cleavage

leading to the loss of the formyl radical (•CHO), resulting in a major peak at m/z = 58.

[CH₂N(CH₃)]⁺ Peak: Further fragmentation of the m/z 58 ion via loss of a methyl radical can

produce an iminium ion at m/z = 44, which is often a stable and abundant fragment.
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Data Summary: Mass Spectrometry

m/z Value
Proposed
Fragment Ion

Formula of
Fragment

Notes

87 Molecular Ion [C₄H₉NO]⁺˙
Confirms
molecular weight
(Nitrogen Rule)

72 [M - •CH₃]⁺ [C₃H₆NO]⁺
Loss of a methyl

radical

58 [M - •CHO]⁺ [C₃H₈N]⁺˙
α-cleavage, loss of

formyl radical

| 44 | [CH₂=N(CH₃)]⁺ | [C₂H₆N]⁺ | Stable iminium ion |

Conclusion
The comprehensive spectroscopic analysis of N-ethyl-N-methylformamide through IR, NMR

(¹H and ¹³C), and MS provides a self-validating system for its unequivocal identification and

structural confirmation. Each technique offers a unique and complementary piece of the

structural puzzle: IR confirms the crucial amide functional group, NMR elucidates the precise

H-C framework and offers insights into conformational dynamics, and MS verifies the molecular

weight and reveals characteristic fragmentation patterns. This guide equips researchers with

the necessary protocols and interpretive knowledge to confidently characterize this important

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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